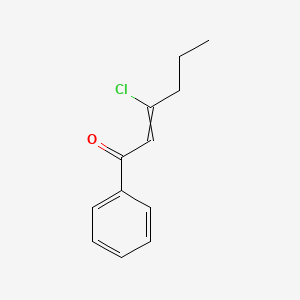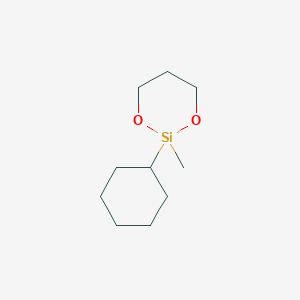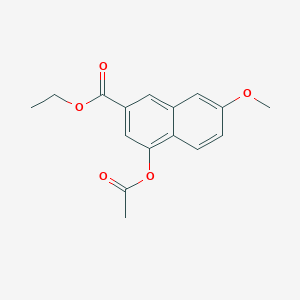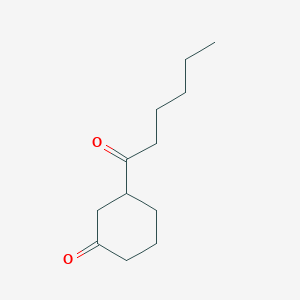
Cyclohexanone, 3-(1-oxohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-(1-oxohexyl)- is an organic compound with a complex structure. It consists of a cyclohexanone ring with a hexyl chain attached to the third carbon atom, and an oxo group on the fifth carbon of the hexyl chain. This compound is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group. Cyclohexanone, 3-(1-oxohexyl)- is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(1-oxohexyl)- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where cyclohexanone reacts with hexanal in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification.
Industrial Production Methods
In industrial settings, cyclohexanone, 3-(1-oxohexyl)- is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sodium carbonate or other bases are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(1-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Cyclohexanone, 3-(1-oxohexyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(1-oxohexyl)- involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its effects are mediated through its ability to undergo chemical reactions, such as oxidation and reduction, which alter its structure and function.
Comparison with Similar Compounds
Cyclohexanone, 3-(1-oxohexyl)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound with a simpler structure.
Cyclohexanol: The reduced form of cyclohexanone.
Cycloheptanone: A similar compound with a seven-carbon ring.
The uniqueness of cyclohexanone, 3-(1-oxohexyl)- lies in its specific structure, which includes both a cyclohexanone ring and a hexyl chain with an oxo group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
143676-04-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-hexanoylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h10H,2-9H2,1H3 |
InChI Key |
AZUXRKREUPQODA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


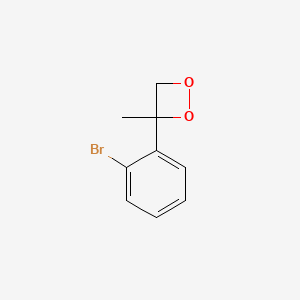
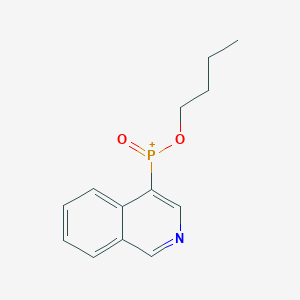
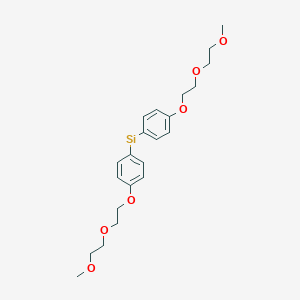
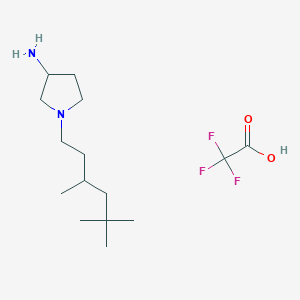
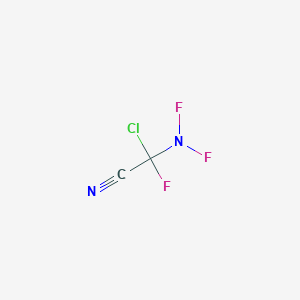
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)

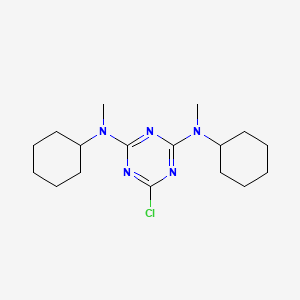
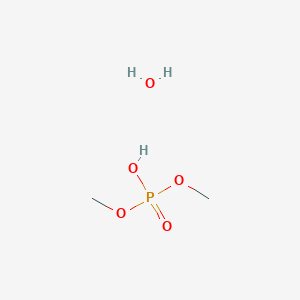
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
